1-Chloro-4-propoxybutane
Overview
Description
1-Chloro-4-propoxybutane is an organic compound with the molecular formula C7H15ClO. It is a colorless liquid with a distinctive odor and is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a propoxy group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-propoxybutane can be synthesized through the reaction of 1-propanol with 1-chloro-4-iodobutane. The reaction typically involves the use of a base such as sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 1-propene with hydrogen chloride to obtain 1-chloro-4-propylbutane, which is then reacted with sodium carbonate to form the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-propoxybutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propoxybutanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: 4-propoxybutanol.
Elimination: 1-butene.
Oxidation: 4-propoxybutanoic acid.
Scientific Research Applications
1-Chloro-4-propoxybutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Research: The compound is used in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-chloro-4-propoxybutane involves its reactivity as an alkylating agent. The chloro group can undergo nucleophilic substitution reactions, while the propoxy group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-Chloro-4-butoxybutane: Similar structure but with a butoxy group instead of a propoxy group.
1-Chloro-4-ethoxybutane: Similar structure but with an ethoxy group instead of a propoxy group.
1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a propoxy group.
Comparison: 1-Chloro-4-propoxybutane is unique due to its specific reactivity profile, which is influenced by the length and nature of the alkoxy group. The propoxy group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-propoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUYQSETGYGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542593 | |
Record name | 1-Chloro-4-propoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14860-82-3 | |
Record name | 1-Chloro-4-propoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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